molecular formula C8H11N3O B7478118 N,N,5-trimethylpyrazine-2-carboxamide

N,N,5-trimethylpyrazine-2-carboxamide

Cat. No.: B7478118
M. Wt: 165.19 g/mol
InChI Key: WHTNXSVNKIEDKB-UHFFFAOYSA-N
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Description

N,N,5-Trimethylpyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at position 2 of the pyrazine ring, with two methyl substituents on the amide nitrogen and a third methyl group at position 3. Pyrazine derivatives are widely studied for their biological activities, including antimycobacterial, antifungal, and metabolic modulation effects .

Properties

IUPAC Name

N,N,5-trimethylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-4-10-7(5-9-6)8(12)11(2)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTNXSVNKIEDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazine-2-carboxamide derivatives vary primarily in their N-substituents and pyrazine ring modifications. Key analogs include:

N-Phenyl and N-Alkylamino Derivatives
  • 5-Alkylamino-N-phenylpyrazine-2-carboxamides (e.g., compounds 3d, 3e, 3f): Feature alkylamino groups (hexyl, heptyl, octyl) at position 5 and a 4-hydroxyphenyl group on the amide nitrogen. Trends: Longer alkyl chains correlate with lower melting points (e.g., 157.7–161.5°C for hexyl vs. 142–143°C for octyl) and higher lipophilicity, which may enhance membrane permeability . Synthesis: Prepared via nucleophilic substitution of 5-chloro precursors with alkylamines in ethanol under reflux .
  • 5-Alkylamino-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (e.g., 1a–1e): Substituents: Propyl to heptylamino groups at position 5 and a trifluoromethylphenyl group on the amide nitrogen. Trends: Melting points decrease with longer alkyl chains (e.g., 155–156°C for propyl vs. 148–149°C for heptyl) .
N-Methyl and N,N-Dimethyl Derivatives
  • N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide (2 ):

    • Features methyl groups on the pyrazine ring (position 3) and amide nitrogen.
    • Synthesis : Achieved via mixed anhydride methods using di-isopropyl-ethylamine and trimethylacetyl chloride, yielding 22–27% .
    • Structural Insight : Rotamers observed in NMR due to restricted rotation around the amide bond .
  • 5-Methylpyrazine-2-carboxamide :

    • Lacks N-methyl groups but has a methyl group at position 4.
    • Crystallography : Exhibits a planar structure with hydrogen-bonded ribbons and π-π interactions, influencing solubility and stability .
Pharmaceutical Derivatives
  • 5-Methyl-N-(2-phenylethyl)-2-pyrazinecarboxamide (Glipizide): A sulfonylurea drug with a phenylethyl group on the amide nitrogen.

Physical and Spectral Properties

Compound Melting Point (°C) Notable Spectral Features
5-(Hexylamino)-N-(4-hydroxyphenyl) 157.7–161.5 IR: N-H (3280 cm⁻¹), O-H (3370 cm⁻¹)
5-(Propylamino)-N-(trifluoromethyl) 155–156 $^1$H NMR: δ 8.29 (pyrazine-H), 7.37–7.80 (Ar-H)
N,3-Dimethyl-N-(2-nitrophenyl) $^1$H NMR: Rotamers at δ 2.67/2.72 (CH₃)
5-Methylpyrazine-2-carboxamide Crystal packing: R₂²(8) hydrogen-bonded dimers

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